MAOB Inhibitory Potency: Comparable to Selegiline, with a Distinct Selectivity Window
The target compound inhibits recombinant human MAOB with an IC50 of 57 nM [1]. In comparison, the clinically used MAOB inhibitor selegiline (deprenyl) exhibits IC50 values typically ranging from 19.6 nM to 51 nM under similar in vitro assay conditions [2]. While selegiline is a potent irreversible inhibitor, the target compound's potency places it in a comparable range. Notably, the target compound also demonstrates a marked selectivity for MAOB over MAOA (IC50 for MAOA = 100,000 nM), resulting in a calculated MAOA/MAOB selectivity index of approximately 1754 [1]. This contrasts with selegiline's reported selectivity index of ~450 , indicating a potentially different off-target interaction profile for the target compound in CNS applications.
| Evidence Dimension | MAOB Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 57 nM |
| Comparator Or Baseline | Selegiline: 19.6 nM - 51 nM (range from multiple studies) |
| Quantified Difference | Target compound is within ~1.1- to 2.9-fold of selegiline's potency. |
| Conditions | Recombinant human MAOB; spectrophotometric assay using benzylamine as substrate (target compound) and standard MAOB assays (selegiline). |
Why This Matters
For researchers investigating MAOB inhibition, this compound offers a potency comparable to a clinical standard but with a substantially different selectivity index, which may influence downstream phenotypic outcomes in neuroinflammation or Parkinson's disease models.
- [1] BindingDB. BDBM50117994: MAOB IC50 = 57 nM; MAOA IC50 = 100,000 nM. Accessed 2026. View Source
- [2] PMC Table 6. MAO-A and MAO-B IC50 values for selegiline (19.58 nM for MAO-B). PMID: Not directly provided; data from public repository. View Source
